2-(Aminomethyl)furan-3-carboxylic acid
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Overview
Description
2-(Aminomethyl)furan-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields.
Industrial Production Methods
Industrial production methods for this compound often involve the use of biomass-derived furfural as a starting material. Furfural can be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various furan derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)furan-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ammonia, and various catalysts such as Ru NPs supported on Nb2O5 . Reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
Major products formed from these reactions include furfurylamine, which is a starting material for pharmaceuticals, and other furan derivatives used in various industrial applications .
Scientific Research Applications
2-(Aminomethyl)furan-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)furan-3-carboxylic acid include:
- 2-Furancarboxylic acid
- 2,5-Furandicarboxylic acid
- 2,5-Bis(aminomethyl)furan
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines an aminomethyl group with a furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(aminomethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |
InChI Key |
WNUDBDIZXJVVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)O)CN |
Origin of Product |
United States |
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